Chemical structure of (1-(Trifluoromethyl)cyclopentyl)methanamine
Chemical structure of (1-(Trifluoromethyl)cyclopentyl)methanamine
Executive Summary
Molecule: (1-(Trifluoromethyl)cyclopentyl)methanamine
CAS: 100062-63-9 (Generic/Related Class) | Formula:
This guide dissects the chemical architecture and synthetic utility of (1-(Trifluoromethyl)cyclopentyl)methanamine . In modern drug discovery, this scaffold represents a strategic fusion of conformational restriction and fluorine-mediated electronic modulation .
By replacing a standard tert-butyl or cyclohexyl group with the 1-(trifluoromethyl)cyclopentyl moiety, researchers can simultaneously block metabolic hotspots (via the
Part 1: Structural Analysis & Physicochemical Properties
The "Fluorine Effect" on Basicity
The defining feature of this molecule is the spatial proximity of the trifluoromethyl (
-
Connectivity: The
group is attached to the quaternary carbon ( -position relative to the nitrogen). -
Electronic Impact: The strong electron-withdrawing nature of the fluorine atoms exerts a powerful inductive effect (
) through the carbon backbone. -
pKa Modulation: While a typical primary alkyl amine has a pKa
10.5, a -trifluoromethyl amine typically exhibits a pKa in the range of 5.7 – 6.5 . -
Physiological Consequence: At physiological pH (7.4), a significant fraction of this amine remains unprotonated (neutral). This drastically increases lipophilic efficiency (LipE) and membrane permeability compared to non-fluorinated analogs.
Conformational Dynamics
The cyclopentane ring is not planar; it adopts a "pucker" or "envelope" conformation. The bulky
-
Geminal Disubstitution: The quaternary center locks the vector of the methanamine arm ($ -CH_2NH_2 $), reducing the entropic penalty upon binding to a protein target.
Physicochemical Profile (Predicted)
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | ~167.17 g/mol | Fragment-based discovery friendly. |
| ClogP | ~1.8 – 2.1 | Moderate lipophilicity; good for CNS penetration. |
| H-Bond Donors | 2 (Primary Amine) | Key interaction point for Asp/Glu residues. |
| H-Bond Acceptors | 3 (F atoms) + 1 (N) | Fluorine can engage in orthogonal dipolar interactions. |
| Rotatable Bonds | 2 | Rigid core structure. |
Part 2: Synthetic Methodologies
The "Quaternary Challenge"
Constructing a quaternary center bearing both a trifluoromethyl group and a functionalized carbon chain is synthetically demanding due to steric hindrance and the electronic repulsion of the fluorine atoms.
Recommended Protocol: The "Reductive Amine" Workflow
The most robust, scalable route avoids direct trifluoromethylation of the amine. Instead, it utilizes the commercially available 1-(trifluoromethyl)cyclopentanecarboxylic acid (or its ester) as the starting material.
Step 1: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (
) or Borane-THF ( ). -
Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.
-
Protocol Insight: The
group is stable to standard hydride reductions, but care must be taken to avoid defluorination (though rare with under mild conditions). -
Intermediate: (1-(Trifluoromethyl)cyclopentyl)methanol.[2]
Step 2: Activation of the Alcohol
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
), DCM. -
Goal: Convert the poor leaving group (
) into a potent leaving group ( ). -
Critical Control Point: Maintain temperature
to prevent elimination side reactions, although the lack of -hydrogens on the quaternary center makes elimination difficult (a structural advantage).
Step 3: Gabriel Synthesis (The Trustworthy Route)
Direct alkylation with ammonia often leads to over-alkylation (secondary/tertiary amines). The Gabriel synthesis ensures a pure primary amine.
-
Reagents: Potassium Phthalimide, DMF, Heat (
). -
Transformation:
displacement of the Mesylate by the Phthalimide anion. -
Cleavage: Hydrazine hydrate (
) in Ethanol (Ing-Manske procedure).
Visualized Synthesis Workflow
Caption: Step-by-step synthetic pathway ensuring high fidelity conversion of the acid precursor to the primary amine, avoiding over-alkylation.
Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7]
Bioisosterism & Metabolic Blocking
This scaffold is a superior bioisostere for the tert-butyl group .
-
The Problem: tert-Butyl groups are metabolically vulnerable to oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
The Solution: The 1-(trifluoromethyl)cyclopentyl group mimics the steric bulk of the t-butyl group but is metabolically inert due to the strength of the C-F bond (116 kcal/mol).
-
Vector Alignment: The cyclopentane ring provides a slightly different bond vector than a gem-dimethyl or cyclohexyl group, allowing for fine-tuning of the amine's position in the binding pocket.
SAR Logic: The "Fluorine Scan"
In a typical SAR (Structure-Activity Relationship) campaign, this molecule is deployed when a hit compound contains a hydrophobic amine tail.
-
Potency: The hydrophobic
and cyclopentyl ring occupy lipophilic pockets (e.g., S1/S2 pockets in proteases). -
Permeability: As noted in Section 1.1, the lowered pKa improves passive diffusion across the Blood-Brain Barrier (BBB), making this a "privileged scaffold" for CNS targets (e.g., Chemokine receptor antagonists, GPCR ligands).
Comparative Pathway Diagram
Caption: SAR decision tree illustrating why a medicinal chemist would select the trifluoromethyl scaffold over the non-fluorinated parent.
Part 4: Handling & Safety References
Analytical Signatures
-
NMR: Expect a singlet around -70 to -80 ppm (referenced to
). This is a clean diagnostic signal for reaction monitoring. -
Mass Spec: The
group does not fragment easily. Look for the molecular ion of approx 168 Da.
Safety Protocols
-
Amines: Corrosive and irritant. Handle in a fume hood.
-
Fluorinated Intermediates: While generally stable, precursors like
(if synthesizing the acid) require strictly anhydrous conditions to prevent release of fluoroform ( ).
References
-
PubChem Compound Summary . 1-(Trifluoromethyl)cyclopropanamine (Analogous Chemistry). National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-fluorine). Link -
Sigma-Aldrich / Merck . Building Block Search: 1-(Trifluoromethyl)cyclopentane derivatives. (Source for commercial availability of acid precursors). Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of metabolic stability of
groups). Link
